molecular formula C18H17BrN2O3S B2693314 (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1325684-47-6

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2693314
CAS No.: 1325684-47-6
M. Wt: 421.31
InChI Key: CHQANVRJPTVVLW-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O3S and its molecular weight is 421.31. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

  • The compound's synthesis typically involves multi-step reactions that include the formation of intermediate structures before achieving the final product.

  • Key steps often include bromination of furan, coupling reactions to introduce the benzothiazole moiety, and piperidinylation.

  • Industrial Production Methods

  • Large-scale production necessitates optimization of reaction conditions, including solvent choice, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

  • Types of Reactions

  • The compound can undergo a variety of reactions including:

    • Oxidation: : Reacting with strong oxidizing agents.

    • Reduction: : Reacting with reducing agents to modify functional groups.

    • Substitution: : Particularly, nucleophilic substitution due to the presence of the bromine atom.

  • Common Reagents and Conditions

  • Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

  • Major Products

  • Major products vary depending on the reaction but include derivatives where the bromine has been replaced or additional functional groups have been introduced.

Scientific Research Applications

  • Chemistry

  • Used as a building block for synthesizing more complex organic compounds.

  • Studied for its reactivity and potential to form novel chemical entities.

  • Biology

  • Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine

  • Examined for potential therapeutic applications due to its unique interaction with biological molecules.

  • Industry

  • Utilized in materials science for developing new materials with specific properties.

Mechanism of Action

  • Molecular Targets and Pathways

    • The exact mechanism depends on its application, but it generally involves interaction with specific enzymes or receptors.

    • In antimicrobial studies, it might inhibit bacterial growth by disrupting enzyme function.

    • In anticancer research, it could interfere with cell division pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

  • Similar Compounds

    • (5-Chlorofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: Chlorine instead of bromine.

    • (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)morpholin-1-yl)methanone: Piperidine ring replaced with morpholine.

  • Unique Attributes

    • The presence of the brominated furan imparts unique reactivity not seen in its chlorinated analogue.

    • The piperidine ring enhances its interaction with biological targets compared to similar compounds with different cyclic structures.

This compound, with its intricate structure and diverse reactivity, promises a wealth of applications in scientific research and industry, driving forward our understanding and capability in various domains.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQANVRJPTVVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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